molecular formula C9H11F2NO2 B1420306 [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine CAS No. 1094792-05-8

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine

Cat. No.: B1420306
CAS No.: 1094792-05-8
M. Wt: 203.19 g/mol
InChI Key: FPHGUWBMDJCQIB-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine is a benzylamine derivative that serves as a crucial chemical intermediate and building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its structural features, particularly the difluoromethoxy and methoxy substituents on the aromatic ring, which are known to influence the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability. This compound is a key precursor in the synthesis of more complex molecules, including potential therapeutics. For instance, it has been identified as a critical intermediate in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging, such as [18F]UCB-J, a PET ligand used for synaptic vesicle glycoprotein 2A (SV2A) to quantify synaptic density in the brain, a valuable tool in neuroscience research for studying conditions like epilepsy and Alzheimer's disease (https://pubmed.ncbi.nlm.nih.gov/27068448/). The amine functional group allows for further derivatization, making it a versatile scaffold for constructing compound libraries for high-throughput screening. Researchers utilize this compound to develop and investigate new chemical entities with potential biological activity. It is strictly for research applications and must be handled by qualified laboratory personnel.

Properties

IUPAC Name

[2-(difluoromethoxy)-5-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGUWBMDJCQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent, followed by a condensation reaction and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Research suggests that compounds with similar structures often exhibit significant pharmacological effects. The potential applications of [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine in drug development include:

  • Antidepressants : Similar compounds have been studied for their effects on neurotransmitter systems.
  • Anticancer Agents : The structure may provide unique interactions with cancer cell targets.
  • Antimicrobial Activity : Fluorinated compounds are known for enhanced activity against various pathogens.

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals:

  • Pesticides : Its stability and efficacy can be advantageous in developing new pesticide formulations.
  • Herbicides : The fluorine substitution may improve selectivity and effectiveness against specific plant species.

Material Science

In material science, this compound can be used to develop:

  • Fluorinated Polymers : These materials exhibit unique thermal and chemical resistance properties.
  • Coatings : Its incorporation into coatings can enhance durability and resistance to environmental factors.

Case Study 1: Antidepressant Research

A study examining the effects of difluoromethoxy-substituted amines on serotonin receptors indicated promising results for developing new antidepressants. The structural similarities with known antidepressants suggest potential efficacy in modulating mood-related pathways.

Case Study 2: Anticancer Activity

Research into fluorinated compounds has shown that they can interact with cancer cell receptors more effectively than non-fluorinated counterparts. Preliminary studies on this compound suggest it may inhibit tumor growth through specific pathways.

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and other interactions, while the methanamine group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy group (-OCF2H) in the target compound enhances metabolic stability compared to non-fluorinated analogs like [2-methoxy-5-methylphenyl]methanamine. Positional Isomerism: Substitution at the 5-position with -Br () or -CH3 () alters electronic distribution. Bromine increases molecular weight and lipophilicity (logP ~2.8), while methyl groups reduce polarity .
  • Biological Relevance :

    • The pyrazolyl-substituted analog () introduces nitrogen atoms, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). This modification is common in kinase inhibitors .
    • Trifluoromethoxy derivatives () are often used in agrochemicals and CNS drugs due to their enhanced blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity : The target compound (logP estimated ~1.9) is less lipophilic than its trifluoromethoxy analog (logP ~2.3) due to reduced fluorine content .
  • Solubility : Methoxy groups improve aqueous solubility compared to methyl or bromo substituents.

Research Findings and Limitations

  • Metabolic Stability: Fluorinated methoxy groups reduce cytochrome P450-mediated metabolism, as seen in comparative studies of [2-(difluoromethoxy)phenyl]methanamine and non-fluorinated analogs .
  • Toxicity Data: Limited information is available for the target compound. However, trifluoromethoxy derivatives have reported hepatotoxicity risks at high doses .

Biological Activity

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine is a fluorinated organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique difluoromethoxy and methoxy substituents on a phenyl ring, which may enhance its pharmacological properties. The molecular formula is C10H12F2N O2, and it has a molecular weight of approximately 173.16 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

The presence of fluorine in organic compounds often enhances their biological activity, metabolic stability, and lipophilicity. The difluoromethoxy group can significantly influence the compound's interaction with biological targets, potentially leading to increased potency and selectivity in therapeutic applications.

Biological Activity Overview

Research on this compound is still limited; however, studies on structurally similar compounds provide insights into its potential biological effects:

  • Anticancer Activity : Fluorinated compounds frequently exhibit enhanced anticancer properties. For instance, studies have shown that difluoromethylated analogs can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Inflammation Modulation : Similar compounds have been investigated for their role in modulating inflammatory responses. The NLRP3 inflammasome has emerged as a target for drug discovery, with certain analogs showing promise in inhibiting its activation .

The exact mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biochemical pathways. For example, the inhibition of kinases or proteases could disrupt signaling pathways associated with cancer progression or inflammation.
  • Receptor Interaction : Compounds with similar structures have been shown to act as antagonists or agonists at various receptors, influencing cellular responses.

Pharmacological Studies

While direct studies on this compound are sparse, relevant analogs provide valuable data:

CompoundBiological ActivityMechanism
2′-Fluorinated nucleosidesAntiviral and antitumorInhibition of viral replication and tumor growth via nucleoside analogs
Difluoromethylated phenyl compoundsAnticancerInduction of apoptosis and cell cycle arrest

Case Studies

  • Antitumor Efficacy : A study on related difluoromethylated compounds indicated significant tumor growth inhibition in xenograft models. These compounds were observed to induce apoptosis in cancer cells through caspase activation pathways.
  • Inflammatory Response Modulation : Research into NLRP3 inhibitors highlighted the role of similar compounds in reducing cytokine release in macrophages, suggesting that this compound could exhibit anti-inflammatory properties.

Q & A

Q. Q1. What are the most reliable synthetic routes for [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or coupling reactions. A validated approach involves:

Substitution Reaction : Reacting a phenolic precursor with a difluoromethylating agent (e.g., ClCF₂O− or BrCF₂O−) under basic conditions .

Methanamine Introduction : Reductive amination or Gabriel synthesis to attach the methanamine group.
Optimization Tips :

  • Use anhydrous conditions to minimize hydrolysis of the difluoromethoxy group.
  • Monitor reaction progress via HPLC or LC-MS to detect intermediates like sulfoxide byproducts, which can form during oxidation steps .

Q. Q2. What analytical techniques are recommended for characterizing this compound and its impurities?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the difluoromethoxy group (δ ~ -40 to -60 ppm). ¹H NMR resolves methoxy and aromatic protons.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and detects trace impurities (e.g., sulfone derivatives from overoxidation) .
  • HPLC-PDA/ELSD : Quantifies purity (>95% by area normalization) and identifies polar impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the methoxy/difluoromethoxy positions or replace the methanamine group with other amines (e.g., ethylamine, cyclopropylamine) .
  • Biological Assays : Test analogs for receptor binding (e.g., GPCRs, serotonin receptors) or enzyme inhibition (e.g., monoamine oxidases).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins, using the difluoromethoxy group’s electronegativity as a key parameter .

Q. Q4. How should researchers address contradictory stability data reported for this compound under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies : Store samples at different temperatures (-20°C, 4°C, RT) and humidity levels (0–75% RH). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
  • Degradation Pathway Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the difluoromethoxy group to hydroxyl derivatives) .
  • Recommendation : Store under inert gas (argon) at -20°C to minimize oxidation and hydrolysis .

Q. Q5. What computational strategies are effective for predicting the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaPrint2D to simulate Phase I/II metabolism.
  • Key Predictions :
    • Phase I: Oxidative defluorination or O-demethylation.
    • Phase II: Glucuronidation of the methanamine group.
  • Validation : Compare predictions with in vitro liver microsome assays (human/rat) .

Experimental Design & Data Analysis

Q. Q6. How can researchers optimize the yield of this compound in large-scale syntheses?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for reductive amination).
  • Critical Factors : Higher temperatures improve difluoromethoxy group incorporation but risk decomposition.
  • Scale-Up Tips : Use flow chemistry for safer handling of volatile intermediates .

Q. Q7. What strategies resolve discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Use a common positive control (e.g., known serotonin receptor agonist) across platforms.
  • Data Normalization : Express activity as % inhibition relative to controls.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from cell-based vs. enzyme-linked assays .

Safety & Handling

Q. Q8. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., difluoromethyl halides).
  • Waste Disposal : Neutralize acidic/basic waste before disposal; segregate halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine
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[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.